Tert-butyl 3-(4-aminobenzamido)propanoate
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Overview
Description
Tert-butyl 3-(4-aminobenzamido)propanoate is an organic compound with the molecular formula C14H20N2O3 It is a derivative of propanoic acid and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminobenzamido)propanoate typically involves the esterification of 3-(4-aminobenzamido)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminobenzamido)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Tert-butyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifolates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-aminopropoxy)propanoate
- Tert-butyl 4-aminobenzoate
- Tert-butyl 3-(benzylamino)propanoate
Uniqueness
Tert-butyl 3-(4-aminobenzamido)propanoate is unique due to its specific structural features, such as the presence of both an ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 3-[(4-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-12(17)8-9-16-13(18)10-4-6-11(15)7-5-10/h4-7H,8-9,15H2,1-3H3,(H,16,18) |
InChI Key |
LWYUABNDGGZFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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